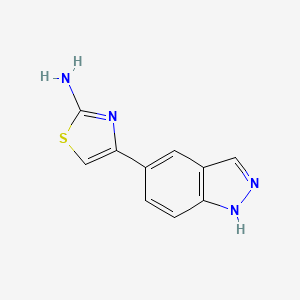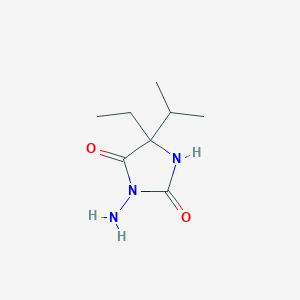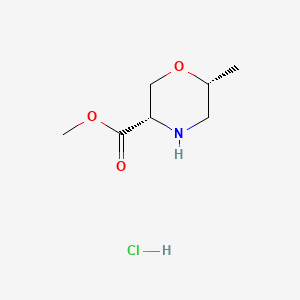
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride typically involves the hydrogenation of chiral amino acid methyl esters. One common method is the heterogeneous catalytic hydrogenation using a Cu/ZnO/Al2O3 catalyst. This process retains the configuration of the chiral center and is performed under specific conditions such as 5 MPa of H2 pressure and 80°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The catalysts used in these processes are designed to ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stereochemistry and achieve efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound interacts with viral enzymes, inhibiting their activity and preventing viral replication. The stereochemistry of the compound is crucial for its efficacy, as it determines the binding affinity and specificity to the target enzymes .
Vergleich Mit ähnlichen Verbindungen
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride can be compared with other similar compounds such as:
Methyl (3S,6R)-6-methylpiperidine-3-carboxylate: This compound has a similar structure but differs in the ring system, which affects its chemical properties and applications.
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate: This compound has different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
OUELYIZKDVOWCU-IBTYICNHSA-N |
Isomerische SMILES |
C[C@@H]1CN[C@@H](CO1)C(=O)OC.Cl |
Kanonische SMILES |
CC1CNC(CO1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


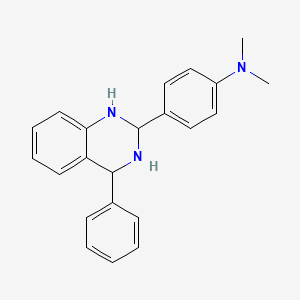
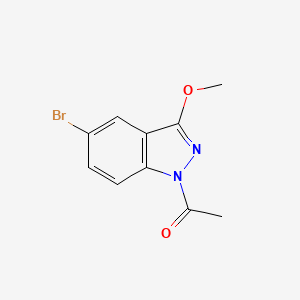
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
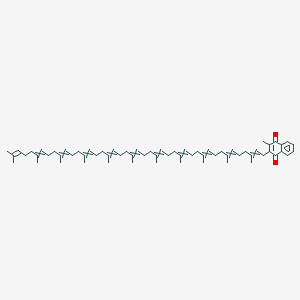
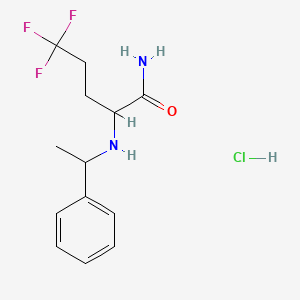
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
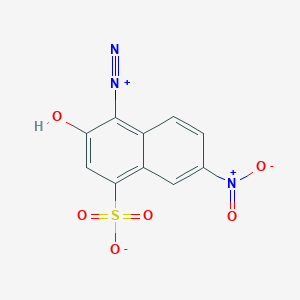

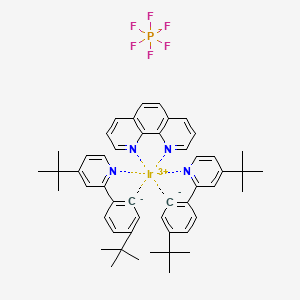
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)

